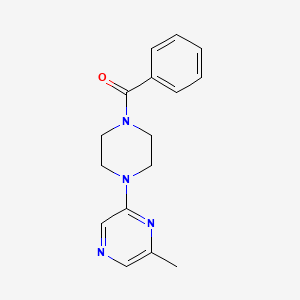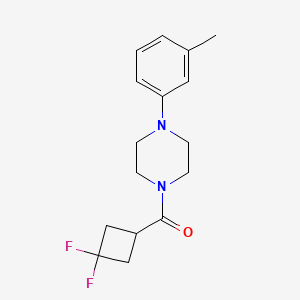![molecular formula C13H18ClN3O B15114537 N-[(4-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15114537.png)
N-[(4-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further substituted with methyl groups and an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrazole intermediate.
Methylation: The methyl groups are introduced through alkylation reactions using methyl iodide or similar reagents.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[(4-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various halides and nucleophiles; conditions depend on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
科学的研究の応用
N-[(4-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- **N-[(4-methoxyphenyl)amino]methyl]-N,N-dimethylaniline
- **2-methoxy-5-[(phenylamino)methyl]phenol
- **2-(anilinomethyl)phenol
Uniqueness
N-[(4-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride stands out due to its unique combination of a methoxyphenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H18ClN3O |
|---|---|
分子量 |
267.75 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10-9-16(2)15-13(10)14-8-11-4-6-12(17-3)7-5-11;/h4-7,9H,8H2,1-3H3,(H,14,15);1H |
InChIキー |
XJQPBLFLIKSAQZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1NCC2=CC=C(C=C2)OC)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]benzonitrile](/img/structure/B15114460.png)

![2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B15114469.png)

![6-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)pyridin-3-amine](/img/structure/B15114482.png)
![2-(Benzylsulfanyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B15114487.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15114493.png)
![1-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B15114501.png)
![[(3-Cyanopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B15114515.png)
![2-[4-(4-Bromophenyl)piperazin-1-yl]pyrazine](/img/structure/B15114516.png)
![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B15114543.png)

![2-{4-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B15114548.png)
![1-methyl-5-[(oxan-4-yloxy)methyl]-1H-1,2,4-triazole](/img/structure/B15114551.png)
